Trifenmorph

Description

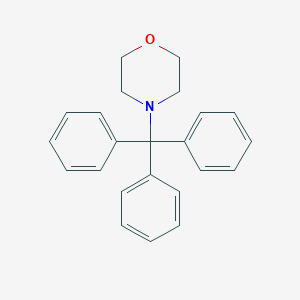

Structure

3D Structure

Properties

IUPAC Name |

4-tritylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21,22-14-8-3-9-15-22)24-16-18-25-19-17-24/h1-15H,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMLMBICUVVJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042492 | |

| Record name | Trifenmorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Technical product is light brown solid; [HSDB] | |

| Record name | Frescon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 2.0X10-2 mg/L at 20 °C, At 20 °C (g/L): carbon tetrachloride 300; chloroform 450; tetrachloroethylene 255 | |

| Record name | Trifenmorph | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Frescon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

... Tar impurities: 20 g/kg; volatile matter: 100 g/kg. | |

| Record name | Trifenmorph | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol, Colorless crystalline solid | |

CAS No. |

1420-06-0 | |

| Record name | Trifenmorph | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifenmorph [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifenmorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifenmorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFENMORPH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1IL51K9CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trifenmorph | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176 °C, MP: 176-178 °C, resolidifying and remelting at 185-187 °C; (technical melts 150-170 °C, and again at 170-185 °C) | |

| Record name | Trifenmorph | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Trifenmorph: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifenmorph, a morpholine (B109124) derivative, is a potent molluscicide historically used to control freshwater snails that act as intermediate hosts for parasites causing schistosomiasis. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical and toxicological properties, and known metabolic pathways. It includes detailed summaries of experimental methodologies for its synthesis, analysis, and toxicological evaluation. While the precise molecular signaling pathways affected by this compound remain largely uncharacterized in public literature, this guide outlines its established neurotoxic effects on target organisms and its metabolic fate in mammals.

Chemical Structure and Identification

This compound is chemically known as 4-tritylmorpholine.[1] Its structure consists of a morpholine ring attached to a triphenylmethyl (trityl) group.

| Identifier | Value |

| IUPAC Name | 4-tritylmorpholine[1] |

| Synonyms | This compound, 4-(Triphenylmethyl)morpholine, Frescon, N-Tritylmorpholine[1] |

| CAS Number | 1420-06-0[1] |

| Molecular Formula | C23H23NO[1] |

| Molecular Weight | 329.4 g/mol [1] |

| SMILES | C1COCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4[1] |

| InChI | InChI=1S/C23H23NO/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21,22-14-8-3-9-15-22)24-16-18-25-19-17-24/h1-15H,16-19H2[1] |

Physicochemical Properties

This compound is a colorless solid with low water solubility.[1] The technical product may appear as a light brown solid.[1] It is stable to heat and alkali but is hydrolyzed under mild acidic conditions.[1]

| Property | Value |

| Melting Point | 176 °C[1] |

| Boiling Point | 432.1 °C at 760 mmHg (Predicted)[2] |

| Water Solubility | 2.0 x 10⁻² mg/L at 20 °C[1] |

| Vapor Pressure | 3.0 x 10⁻⁸ mmHg[1] |

| pKa | 4.58 ± 0.10 (Predicted)[2] |

| LogP (Octanol-Water Partition Coefficient) | 4.6[1] |

Toxicological Properties

This compound is classified as toxic if swallowed and is very toxic to aquatic life.[1] In mammals, it is readily metabolized and excreted.[1]

| Parameter | Species | Route | Value |

| LD50 | Rat | Oral (in chlorinated solvents) | 100-200 mg/kg[1] |

| LD50 | Rat | Oral (in other organic solvents) | 1200-1600 mg/kg[1] |

| Dermal LD50 | Rat | Dermal | 1000 mg/kg[1] |

Experimental Protocols

Synthesis of 4-tritylmorpholine

A general method for the synthesis of N-substituted morpholines involves the reaction of morpholine with a suitable alkylating agent. For this compound, this would involve the reaction of morpholine with triphenylmethyl chloride (trityl chloride).

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine in a suitable aprotic solvent such as toluene (B28343) or acetonitrile.

-

Addition of Reagents: Add a stoichiometric equivalent of triphenylmethyl chloride to the solution. An excess of morpholine or the addition of a non-nucleophilic base (e.g., triethylamine) can be used to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield colorless crystals of 4-tritylmorpholine.[1]

Quantification by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the quantification of this compound in various matrices.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm), and an autosampler.

-

Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate (B84403) buffer (e.g., pH 4.6) in a suitable ratio (e.g., 10:25:65 v/v/v).[3] The exact composition should be optimized for ideal peak separation and shape.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.[3]

-

Detection wavelength: Determined by UV-Vis spectral analysis of a standard solution of this compound.

-

Injection volume: 10-20 µL.

-

-

Sample Preparation: Samples (e.g., from formulation or environmental matrices) are extracted with a suitable organic solvent, filtered, and diluted to an appropriate concentration with the mobile phase.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.[3]

Acute Oral Toxicity (LD50) Determination in Rats (OECD 423)

The acute toxic class method is a stepwise procedure using a small number of animals to estimate the acute oral toxicity.

Methodology:

-

Test Animals: Young, healthy adult female Wistar rats are used, as this species is recommended by the test guideline.[1] The animals are fasted for at least 16 hours before administration of the test substance.[1]

-

Dose Administration: The test substance, this compound, is administered as a single oral dose by gavage. A suitable vehicle, such as corn oil, is used to prepare the dosing solution.[1]

-

Stepwise Dosing: The study begins with a starting dose (e.g., 300 mg/kg body weight) administered to a group of three female rats.[1]

-

Observation: Animals are observed for mortality and clinical signs of toxicity several times on the day of administration and at least once daily for 14 days.[1] Body weights are recorded before dosing and weekly thereafter.[1]

-

Procedure Progression:

-

If no mortality occurs at the starting dose, a higher dose (e.g., 2000 mg/kg) is administered to another group of three female rats.[1]

-

If mortality occurs, the test is repeated at a lower dose level.

-

-

Endpoint: The LD50 is estimated based on the mortality observed at the different dose levels. A necropsy is performed on all animals at the end of the study to identify any gross pathological changes.[4]

Molluscicidal Activity Field Trial

Field trials are conducted to evaluate the efficacy of this compound under natural conditions.

Methodology:

-

Site Selection: Choose an irrigation system or a defined body of water with a known population of the target snail species (e.g., Biomphalaria glabrata).[2][5]

-

Pre-treatment Snail Population Assessment: The density and distribution of the snail population are determined using standardized sampling methods before the application of the molluscicide.

-

Application of this compound: this compound, typically in a granular or emulsifiable concentrate formulation, is applied to the water.[2][5] For irrigation systems, a prolonged low-dosage technique can be used, where a low concentration (e.g., 0.025 ppm) is applied continuously at the headworks for an extended period (e.g., 30 days).[6] Alternatively, a higher concentration can be applied as a single dose.[2][5]

-

Post-treatment Monitoring: The snail population is monitored at regular intervals after the application to assess the mortality rate.[2][5] The residual toxicity of the treatment is also evaluated over time.[2][5]

-

Data Analysis: The percentage reduction in the snail population is calculated to determine the effectiveness of the treatment.

Biological Activity and Metabolism

Mode of Action

This compound acts as a neurotoxin in snails.[1] While the specific molecular targets and signaling pathways have not been extensively detailed in the available literature, it is understood to disrupt the nervous system of the snails, leading to their death.

Metabolism in Mammals

In mammals such as rats and dogs, this compound is rapidly metabolized in the gastrointestinal tract.[7] It is hydrolyzed to triphenylcarbinol and morpholine.[7] Morpholine is quickly absorbed and excreted in the urine, largely unchanged or as a glucuronic acid conjugate.[7] Triphenylcarbinol is absorbed more slowly and is oxidized by hepatic enzymes to para-hydroxyphenyldiphenylcarbinol, as well as ortho- and meta-hydroxytriphenylcarbinols to a lesser extent.[7] These metabolites are then excreted in the urine and feces, both in their free form and conjugated with glucuronic acid.[7]

Visualizations

Caption: Metabolic pathway of this compound in mammals.

Caption: Workflow for an acute oral toxicity (LD50) study.

Signaling Pathways

Detailed information on the specific cellular signaling pathways directly modulated by this compound is not extensively available in the public domain. Its primary mode of action is characterized as a neurotoxin in snails, suggesting interference with fundamental neuronal signaling processes. However, the precise molecular targets, such as specific ion channels, receptors, or intracellular signaling cascades, have not been elucidated. Further research is required to understand the detailed molecular mechanisms underlying its neurotoxic and molluscicidal effects.

Conclusion

This compound is a well-characterized molluscicide with defined physicochemical and toxicological properties. While its metabolic fate in mammals is understood, a significant knowledge gap exists regarding its specific molecular mechanism of action and the signaling pathways it perturbs in target organisms. The experimental protocols outlined in this guide provide a framework for the continued study and evaluation of this compound and similar compounds. Future research should focus on identifying the precise molecular targets of this compound to better understand its biological activity and to inform the development of more selective and environmentally benign molluscicides.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Molluscicidal activity of this compound in field trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical Method Development And Validation For Simultaneous Estimation Trifluoperazine HCL, Trihexy Phenidylhcl In Combined Pharmaceutical Dosage Form By RP-HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]

- 4. :: Environmental Analysis Health and Toxicology [eaht.org]

- 5. Molluscicidal activity of this compound in field trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Field trials to evaluate the effectiveness of the molluscicide N-tritylmorpholine in irrigation systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C23H23NO | CID 14993 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Neurotoxic Mechanism of Trifenmorph: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifenmorph, a molluscicide historically used for the control of freshwater snails that act as intermediate hosts for schistosomiasis, is known for its high efficacy and selectivity. Despite its use, the precise molecular mechanism of action has remained largely enigmatic. This technical guide synthesizes the available scientific evidence to propose a neurotoxic mechanism centered on the induction of aberrant neuronal depolarization in the central nervous system of snails. This document provides a detailed, albeit hypothetical, framework of the signaling pathways involved, comprehensive experimental protocols to validate this hypothesis, and a summary of known quantitative data. It is intended to serve as a foundational resource for researchers investigating molluscicide action and developing novel pest control agents.

Introduction

This compound, chemically known as N-tritylmorpholine and commercially recognized as Frescon, is a potent molluscicide. Its application has been crucial in the management of schistosomiasis, a parasitic disease transmitted by freshwater snails. The compound is noted for its selective toxicity towards snails, with comparatively lower impact on other aquatic organisms. While its efficacy is well-documented, a comprehensive understanding of its core mechanism of action at the molecular level is lacking in contemporary scientific literature.

Early research identified this compound as a neurotoxin in snails. The most direct evidence points to its ability to induce "exceptional bursts of depolarization" in the central nervous system (CNS) of the snail Lymnaea stagnalis. This foundational observation suggests that this compound disrupts the normal electrical signaling of snail neurons, leading to paralysis and death. This guide will explore the potential molecular targets and signaling pathways that could be responsible for this pronounced depolarization effect.

Proposed Mechanism of Action: Induction of Neuronal Hyperexcitability

Based on the seminal observation of induced neuronal depolarization, we propose a hypothetical mechanism of action for this compound that involves the direct or indirect modulation of ion channel activity in snail neurons. Persistent depolarization can result from either an enhanced influx of positive ions (e.g., Na⁺, Ca²⁺) or a reduced efflux of positive ions (e.g., K⁺).

The primary hypothesized signaling pathway is as follows:

-

Binding to Target: this compound is hypothesized to bind to a specific molecular target on the neuronal membrane. This target is likely an ion channel or a closely associated regulatory protein.

-

Alteration of Ion Flux: This binding event leads to a significant alteration in ion flux across the neuronal membrane.

-

Sustained Depolarization: The net effect is a sustained depolarization of the neuron's membrane potential.

-

Neuronal Hyperexcitability: This leads to uncontrolled firing of action potentials, observed as "exceptional bursts."

-

Cellular Dysfunction and Death: The continuous state of hyperexcitability disrupts normal cellular function, leading to metabolic exhaustion, excitotoxicity, and ultimately, neuronal death.

The following diagram illustrates this proposed signaling pathway:

Quantitative Data

The publicly available quantitative data for this compound is primarily focused on its molluscicidal efficacy in field and laboratory settings. Specific biochemical data such as IC50 values for target binding or enzyme inhibition are not well-documented.

| Parameter | Organism | Concentration/Dosage | Exposure Time | Result |

| Molluscicidal Activity | Biomphalaria glabrata, B. tenagophila | 2 kg active ingredient/hectare | - | 100% control |

| Molluscicidal Activity | Biomphalaria glabrata, B. tenagophila | 2 kg active ingredient/hectare (at pH 5.6) | - | 50% population reduction |

Detailed Experimental Protocols

To validate the proposed mechanism of action, a series of electrophysiological experiments are required. The following is a detailed, albeit hypothetical, protocol for investigating the effects of this compound on isolated snail neurons.

Objective: To determine the effect of this compound on the membrane potential and ion currents of identified snail neurons.

Materials:

-

Live freshwater snails (e.g., Lymnaea stagnalis or Helisoma trivolvis)

-

Snail saline solution

-

This compound stock solution (in a suitable solvent like DMSO)

-

Enzymes for ganglion dissection (e.g., protease)

-

Glass microelectrodes

-

Micromanipulators

-

Amplifier for intracellular recording (e.g., Axopatch 200B)

-

Data acquisition system (e.g., Digidata 1440A and pCLAMP software)

-

Perfusion system

Experimental Workflow:

The following diagram outlines the key steps in the experimental protocol:

Methodology:

-

Ganglion Dissection and Neuron Isolation:

-

Anesthetize a snail by injection of MgCl₂ solution.

-

Dissect the central ring ganglia under a stereomicroscope in cold snail saline.

-

Treat the ganglia with a protease solution to soften the connective tissue sheath.

-

Mechanically desheath the ganglia to expose the individual neurons.

-

Isolate identified neurons (e.g., giant dopamine-containing neurons) and plate them on a glass coverslip for recording.

-

-

Electrophysiological Recording:

-

Mount the coverslip with adherent neurons onto the stage of an inverted microscope equipped with micromanipulators.

-

Continuously perfuse the recording chamber with snail saline.

-

Use borosilicate glass microelectrodes filled with an appropriate internal solution to obtain a whole-cell patch-clamp configuration on a target neuron.

-

Current-Clamp Mode:

-

Record the resting membrane potential and any spontaneous action potential firing.

-

After establishing a stable baseline, switch the perfusion to a snail saline solution containing this compound at a relevant concentration.

-

Record any changes in the membrane potential and firing pattern for several minutes.

-

-

Voltage-Clamp Mode:

-

Hold the neuron at a specific membrane potential (e.g., -60 mV).

-

Apply voltage steps to elicit and measure specific ion currents (e.g., voltage-gated sodium, calcium, and potassium currents).

-

After obtaining baseline current measurements, perfuse with this compound and repeat the voltage-step protocol to determine its effect on each current type.

-

-

Hypothetical Results:

| Experimental Condition | Expected Outcome | Implication for Mechanism |

| Current-Clamp | ||

| Perfusion with this compound | Sustained depolarization of the resting membrane potential. | Consistent with the primary hypothesis. |

| Induction of high-frequency bursts of action potentials. | Explains the observed neurotoxic effects. | |

| Voltage-Clamp | ||

| Effect on Na⁺ currents | Increased inward current or slowed inactivation. | A potential mechanism for depolarization. |

| Effect on Ca²⁺ currents | Increased inward current. | Another potential mechanism for depolarization and excitotoxicity. |

| Effect on K⁺ currents | Decreased outward current. | A third potential mechanism for depolarization. |

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a neurotoxin in snails by inducing a state of neuronal hyperexcitability, characterized by significant membrane depolarization. While the precise molecular target remains to be elucidated, the proposed mechanism provides a solid framework for future research.

Further investigation should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography with a labeled this compound analog to isolate and identify its binding partner(s) in the snail nervous system.

-

Ion Channel Specificity: Conducting a more detailed electrophysiological analysis, as outlined in the proposed protocol, to pinpoint which specific ion channels are modulated by this compound.

-

Comparative Toxicology: Investigating the molecular differences in the putative target between snails and non-target organisms to understand the basis of this compound's selectivity.

A thorough understanding of this compound's mechanism of action will not only demystify the function of this established molluscicide but also pave the way for the rational design of new, more effective, and environmentally safer snail control agents.

An In-depth Technical Guide to the Synthesis of N-tritylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tritylmorpholine, a significant morpholine (B109124) derivative. The document details the primary synthetic pathway, experimental protocols, and key characterization data.

Introduction

N-tritylmorpholine, also known as 4-(triphenylmethyl)morpholine, is a heterocyclic compound featuring a morpholine ring N-substituted with a bulky trityl group. This compound and its derivatives are of interest in medicinal chemistry and organic synthesis. The trityl group can serve as a protecting group for the secondary amine of the morpholine moiety, allowing for selective reactions at other positions of a molecule.

Synthesis Pathway

The principal and most direct pathway for the synthesis of N-tritylmorpholine involves the N-alkylation of morpholine with a tritylating agent. A common and effective method utilizes the reaction of morpholine with a pre-formed trityl chloride-Friedel-Crafts catalyst complex. Aluminum trichloride (B1173362) (AlCl₃) is a typical Friedel-Crafts catalyst for this purpose.

The overall reaction is as follows:

Morpholine + Trityl Chloride-AlCl₃ Complex → N-tritylmorpholine

This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the morpholine ring attacks the electrophilic trityl cation, which is stabilized by the Lewis acid catalyst.

Caption: General synthesis pathway of N-tritylmorpholine.

Experimental Protocol

The following experimental protocol is adapted from established procedures for the synthesis of N-tritylmorpholine[1].

Materials:

-

Morpholine

-

Trityl chloride

-

Aluminum trichloride (anhydrous)

-

Carbon tetrachloride (CCl₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

Equipment:

-

Reaction flask with a stirrer, dropping funnel, and condenser

-

Cooling bath

-

Filtration apparatus

-

Drying apparatus

Procedure:

-

Preparation of the Trityl Chloride-AlCl₃ Complex: In a suitable reaction vessel, a solution of trityl chloride in an anhydrous solvent like carbon tetrachloride is prepared. To this solution, anhydrous aluminum trichloride is added portion-wise while stirring and maintaining a controlled temperature. The mixture is stirred until the complex formation is complete.

-

Reaction with Morpholine: A solution of morpholine in carbon tetrachloride is added dropwise to the prepared trityl chloride-AlCl₃ complex solution over a period of 30 minutes, with external cooling to maintain a temperature of 30°C[1].

-

Reaction Completion: The reaction mixture is subsequently stirred for an additional 45 minutes at 30°C to ensure the reaction goes to completion[1].

-

Work-up:

-

The resulting mixture contains N-tritylmorpholine, as well as morpholine hydrochloride and morpholine-AlCl₃ complex byproducts.

-

The product can be isolated by filtration.

-

The byproducts can be treated with a concentrated alkali solution, such as sodium hydroxide, to recover the excess morpholine[1].

-

-

Purification: The crude N-tritylmorpholine can be purified by recrystallization from a suitable solvent to obtain a product of high purity.

Caption: Experimental workflow for N-tritylmorpholine synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of N-tritylmorpholine.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Molar Ratio (Morpholine:Complex) | ~3:1 | [1] |

| Reaction Temperature | 30°C | [1] |

| Reaction Time | 1.25 hours | [1] |

| Yield | 92.3% | [1] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₃NO | |

| Molecular Weight | 329.44 g/mol | |

| Appearance | Crystalline solid | [1] |

| Melting Point | 175°C | [1] |

| Elemental Analysis (Calculated) | C: 83.84%, H: 7.04%, N: 4.25% | [1] |

| Elemental Analysis (Found) | C: 83.60%, H: 6.90%, N: 4.10% | [1] |

| Mass Spectrometry (m/z) | 243 (100%), 165 (62%), 244 (34%), 166 (11%) |

Characterization

The structure and purity of the synthesized N-tritylmorpholine can be confirmed by various analytical techniques:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Elemental Analysis: Provides the elemental composition of the compound, which should be in close agreement with the calculated values.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would confirm the presence of the trityl and morpholine moieties. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the trityl group and the methylene (B1212753) protons of the morpholine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H bonds of the aromatic and aliphatic groups, as well as the C-O-C ether linkage of the morpholine ring. The absence of an N-H stretching band would confirm the N-substitution.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.

-

Safety Considerations

-

Morpholine: is a corrosive and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Trityl chloride and Aluminum trichloride: are corrosive and moisture-sensitive. Handle in a dry environment (e.g., under an inert atmosphere) and wear appropriate PPE.

-

Carbon tetrachloride: is a toxic and carcinogenic solvent. Its use should be minimized, and all handling must be performed in a fume hood with appropriate safety precautions.

Conclusion

The synthesis of N-tritylmorpholine can be achieved with high yield and purity through the reaction of morpholine with a trityl chloride-aluminum trichloride complex. This technical guide provides a detailed protocol and essential characterization data to aid researchers and scientists in the preparation and validation of this valuable compound for applications in drug development and organic synthesis.

References

The Historical Use of Trifenmorph in Schistosomiasis Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, has long been a significant public health concern in many tropical and subtropical regions.[1] The lifecycle of the parasite intricately involves freshwater snails as intermediate hosts, making snail control, or mollusciciding, a cornerstone of historical control strategies.[1] Among the chemical agents developed for this purpose, Trifenmorph (N-tritylmorpholine), commercially known as Frescon, emerged in the mid-20th century as a potent molluscicide. This technical guide provides an in-depth overview of the historical use of this compound in schistosomiasis control, focusing on its efficacy, experimental protocols, and proposed mechanism of action, tailored for an audience of researchers and drug development professionals.

Efficacy and Quantitative Data

This compound demonstrated high toxicity to the snail vectors of schistosomiasis, particularly species of the genera Biomphalaria and Bulinus. Its application in various aquatic environments was explored through numerous field and laboratory studies. The quantitative data from these studies are summarized below for comparative analysis.

Table 1: Molluscicidal Efficacy of this compound in Laboratory and Field Trials

| Snail Species | Application Method | Concentration | Exposure Time | Mortality Rate | Reference |

| Biomphalaria glabrata, B. tenagophila | Granules (Field) | 2 kg active ingredient/hectare | - | 100% (except at pH 5.6, where it was 50%) | [2] |

| Schistosome intermediate host snails | - (General) | 0.1 - 0.5 ppm | 1 hour | Effective | [3] |

| Schistosome intermediate host snails | - (General) | 0.01 - 0.05 ppm | 24 hours | Effective | [3] |

| Schistosome intermediate host snails | Large-scale trials | 4 ppm | 15 minutes | Successful control | [3] |

| Schistosome intermediate host snails | Prolonged treatment | 0.025 ppm | 16 days | Successful control | [3] |

| Bulinus truncatus | Continuous flow (Field) | 0.015 mg/litre | 7.5 days | 100% | [4] |

| Biomphalaria pfeifferi, Lymnaea natalensis | Spraying emulsifiable concentrate | 0.25 ppm | - | 100% (initially) | [4] |

Table 2: Environmental Fate and Residue Data for this compound

| Sample Matrix | Study Type | Application Concentration | Residue Detected (this compound) | Residue Detected (Triphenylmethanol) | Limit of Detectability | Reference |

| Irrigated Crops (Beans, etc.) | Field | 0.025 - 0.05 ppm in irrigation water | Not detectable | Not detectable | 0.01 - 0.02 ppm | [5][6] |

| Soil | Laboratory | Irrigation with 0.025 - 0.05 ppm | 25% of residue | 75% of residue | - | [6] |

| Bean Plants | Laboratory | Irrigation with 0.025 - 0.05 ppm 14C-Trifenmorph | Not detectable | Not detectable | 0.01 ppm or less | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in key studies on this compound.

Laboratory Studies on Residue Uptake in Plants

Objective: To determine if this compound and its breakdown products are taken up by crops irrigated with treated water.

Methodology:

-

Radiolabeling: this compound was labeled with Carbon-14 (14C) in the aliphatic carbon atom of the trityl group to a specific activity of 5.8 nCi/µg, with a radiochemical purity of over 99%.[6]

-

Plant Cultivation: Broad bean plants (Vicia faba) were grown in pots containing soil.

-

Treatment Application: The soil in the pots was irrigated with water containing 14C-Trifenmorph at concentrations of 0.025 ppm or 0.05 ppm to simulate field irrigation conditions.[6]

-

Sample Collection: After a growth period of 5.5 weeks, when the first beans were mature, the plants and soil were sampled.[6]

-

Sample Preparation and Extraction:

-

Plant and soil samples were extracted immediately with acetone.[6]

-

For field samples, crops and soil were transported frozen (below -10°C) and stored for up to 30 weeks.[6]

-

Known amounts of this compound or its primary breakdown product, triphenylmethanol, were added to untreated crop and soil samples to determine recovery rates (mean recoveries were 80% for this compound and 85% for triphenylmethanol).[6]

-

-

Analysis:

Field Trials for Molluscicidal Efficacy

Objective: To assess the effectiveness of this compound in controlling snail populations in natural aquatic habitats.

Methodology:

-

Formulation: this compound was formulated as granules or as an emulsifiable concentrate (e.g., Frescon, containing 16.5% this compound).[2][4]

-

Site Selection: Field trials were conducted in various aquatic environments, such as irrigation canals and dams, with known populations of snail vectors.[2][4]

-

Application:

-

Granules: Applied by hand or mistblower at a rate of 2 kg of active ingredient per hectare.[2]

-

Emulsifiable Concentrate: Applied continuously to flowing water using dispensers over a period of several days (e.g., 7.5 days) to achieve a target concentration (e.g., a minimum of 0.035 mg/litre).[4] For static water, it was sprayed over the surface.

-

-

Snail Population Monitoring:

-

Snail populations were monitored before and after treatment to assess mortality.

-

Caged snails of the target species were placed in the treated water bodies to directly measure mortality under field conditions.[4]

-

-

Water Quality Monitoring: Water parameters, such as pH, were monitored as they can affect the stability and efficacy of this compound.[2][3]

Proposed Mechanism of Action

The precise molecular mechanism of action of this compound in snails has not been fully elucidated. However, available evidence suggests a neurotoxic effect on the snail's central nervous system.

Studies on the isolated central nervous system of the snail Lymnaea stagnalis treated with Frescon and its analogues revealed abnormal physiological effects. Specifically, the compounds induced "exceptional bursts of depolarization" in the neurons.[7] This suggests that this compound disrupts the normal electrical activity of snail neurons, leading to paralysis and death. The relative effectiveness of different analogues correlated with the speed of this reaction. The hydrolysis product of this compound was found to be non-molluscicidal and did not produce these effects.[7]

The following diagram illustrates the proposed logical relationship of this compound's action on snail neurons.

Caption: Proposed mechanism of this compound's neurotoxic action on snails.

Experimental Workflow for Field Application and Monitoring

The successful application of this compound in schistosomiasis control programs required a systematic workflow, from initial site assessment to post-treatment monitoring.

Caption: Workflow for this compound field application and efficacy evaluation.

Conclusion

This compound was a historically significant molluscicide in the fight against schistosomiasis. Its high efficacy at low concentrations and relatively low toxicity to non-target organisms made it an attractive tool for snail control programs. The development of various formulations allowed for its application in a range of aquatic environments. However, its use has declined, largely replaced by other control strategies and molluscicides like niclosamide. The information presented in this guide, including the quantitative efficacy data and experimental protocols, provides a valuable historical perspective for researchers working on the development of new and improved molluscicides and integrated schistosomiasis control strategies. Further research into the specific molecular targets of this compound in the snail nervous system could still yield valuable insights for the rational design of novel, species-specific molluscicides.

References

- 1. [Role of serotonin in the development of the defensive reflex to food in the snail] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An electrophysiological and pharmacological study of some neurones in the subesophageal ganglion complex of the snail, Helix pomatia (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A large-scale snail control trial with this compound in the Gezira irrigation scheme, Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid method for residue analysis by column liquid chromatography with polarographic detection. Application to the determination of parathion and methylparathion on crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. The neuronal basis of feeding in the snail, Helisoma, with comparisons to selected gastropods - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Mode of Action of Trifenmorph on Gastropods

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Trifenmorph, chemically known as N-tritylmorpholine and commercially recognized as Frescon, emerged in the mid-20th century as a potent molluscicide, particularly effective against freshwater snails that serve as intermediate hosts for schistosomiasis. Despite its well-documented efficacy in field applications, the precise biochemical and molecular mode of action of this compound on its target gastropod species remains a significant gap in the scientific literature. This technical guide synthesizes the available data on the toxicological effects of this compound, drawing parallels with the known mechanisms of other molluscicides to postulate potential pathways of action. This document aims to provide a comprehensive overview for researchers, scientists, and drug development professionals, highlighting both what is known and the extensive areas that warrant further investigation. Quantitative data from historical field studies are presented, alongside a discussion of generalized physiological responses in snails to chemical stressors, to inform future research directions into the specific mechanisms of this once widely used compound.

Introduction

The control of snail populations is a critical strategy in the interruption of parasitic disease transmission, most notably schistosomiasis. This compound was a key tool in this effort, demonstrating high toxicity to snail species such as Biomphalaria glabrata, B. tenagophila, and Bulinus truncatus at low concentrations.[1][2] While its application in the field was extensive, leading to significant reductions in snail populations, the focus of historical research was primarily on efficacy and environmental stability rather than its core mechanism of action. This guide will collate the existing quantitative data and explore potential, though unconfirmed, modes of action based on the broader understanding of molluscicide toxicology.

Quantitative Efficacy of this compound

Numerous field trials have established the lethal concentrations of this compound required to control snail populations. This data is crucial for understanding the potency of the compound and serves as a foundation for mechanistic studies.

| Snail Species | This compound Concentration (mg/L) | Exposure Time | Mortality Rate (%) | Reference |

| Bulinus truncatus | 0.015 | 7.5 days | 100 | [3] |

| Biomphalaria glabrata | 2 kg/hectare (granules) | Not specified | 100 | [1][2] |

| Biomphalaria tenagophila | 2 kg/hectare (granules) | Not specified | 100 | [1][2] |

Table 1: Summary of this compound Efficacy Data from Field Trials.

Postulated Mode of Action: An Evidence Gap

A thorough review of the scientific literature reveals a significant absence of detailed studies on the specific biochemical mode of action of this compound in snails. While the ultimate effect is mortality, the upstream physiological and cellular events remain largely uncharacterized. However, by examining the known mechanisms of other molluscicides and the general physiological responses of snails to chemical stressors, we can propose several hypotheses that merit investigation.

Potential Neurotoxic Effects

Many molluscicides exert their effects on the snail's central nervous system. For instance, metaldehyde (B535048) is known to cause over-depression of the central nervous system, leading to malfunctions in respiratory and vasomotor systems. While no direct evidence links this compound to similar pathways, the observed paralysis and mortality in snails exposed to other chemical agents suggest that neurotoxicity is a plausible mechanism.

Caption: Hypothesized neurotoxic pathway of this compound in snails.

Disruption of Respiratory Metabolism

Another common mode of action for aquatic pesticides is the disruption of respiratory processes. Niclosamide, for example, affects the respiratory organs of snails. It is conceivable that this compound could interfere with oxygen uptake or cellular respiration, leading to metabolic collapse and death.

Caption: Postulated respiratory disruption pathway for this compound.

Induction of Excessive Mucus Production

A general stress response in gastropods to chemical irritants is the overproduction of mucus. This can lead to dehydration and physical exhaustion, ultimately contributing to mortality. While this is a non-specific response, it is a likely secondary effect of this compound exposure.

Experimental Protocols for Future Investigation

To elucidate the precise mode of action of this compound, a series of targeted experiments are required. The following protocols are proposed as a starting point for future research.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine if this compound inhibits acetylcholinesterase, a key enzyme in the nervous system of many invertebrates.

Methodology:

-

Prepare whole-body homogenates of a target snail species (e.g., Biomphalaria glabrata).

-

Expose separate homogenate samples to a range of this compound concentrations.

-

Measure AChE activity using a spectrophotometric method, such as the Ellman assay.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of AChE activity).

-

Compare the results with a known AChE inhibitor (e.g., a carbamate (B1207046) pesticide) as a positive control.

Respirometry Studies

Objective: To measure the effect of this compound on the oxygen consumption of live snails.

Methodology:

-

Acclimate individual snails in sealed respirometry chambers filled with water.

-

Introduce a sublethal concentration of this compound into the chambers.

-

Monitor the dissolved oxygen concentration in the water over time using an oxygen sensor.

-

Calculate the rate of oxygen consumption before and after exposure to this compound.

-

A significant decrease in oxygen consumption would suggest an impact on respiratory metabolism.

Caption: Experimental workflow for respirometry studies.

Conclusion and Future Directions

This compound stands as an example of a highly effective molluscicide for which the fundamental mode of action was never fully elucidated. The decline in its use, likely due to environmental concerns and the development of alternative snail control methods, has left a void in our understanding of its biochemical interactions with gastropods. The quantitative data from historical studies confirm its potency, but the core requirements for a detailed technical guide on its mechanism of action cannot be fully met with the currently available information.

Future research, employing modern toxicological and neurophysiological techniques as outlined in the proposed experimental protocols, is necessary to unravel the signaling pathways and molecular targets of this compound. Such studies would not only solve a long-standing puzzle in molluscicide science but could also provide valuable insights for the development of new, more target-specific and environmentally benign molluscicides. The lack of specific data on this compound's mode of action underscores the importance of conducting thorough mechanistic studies in parallel with the development and application of novel pesticides.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trifenmorph

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of Trifenmorph, a molluscicide known for its application in controlling freshwater snails that act as intermediate hosts for parasites. This document collates available quantitative data into structured tables, outlines detailed experimental protocols for key property determinations, and presents visual representations of its synthesis, metabolic fate, and an analytical workflow. The information herein is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, environmental science, and related fields, facilitating a deeper understanding of this compound's behavior and characteristics.

Chemical Identity and Structure

This compound, chemically known as 4-tritylmorpholine, is a synthetic organic compound belonging to the morpholine (B109124) family. Its structure is characterized by a morpholine ring attached to a triphenylmethyl (trityl) group.

| Identifier | Value |

| IUPAC Name | 4-(triphenylmethyl)morpholine[1] |

| Synonyms | N-Tritylmorpholine, Frescon, Shell WL 8008[1] |

| CAS Number | 1420-06-0[1] |

| Chemical Formula | C₂₃H₂₃NO[1] |

| Molecular Weight | 329.4 g/mol [1] |

| SMILES | C1COCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

| InChI | InChI=1S/C23H23NO/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21,22-14-8-3-9-15-22)24-16-18-25-19-17-24/h1-15H,16-19H2 |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental transport, partitioning, and for the development of appropriate formulations.

| Property | Value | Reference |

| Physical State | Colorless crystalline solid. The technical product is a light brown solid. | [1] |

| Melting Point | 176-178 °C; resolidifies and remelts at 185-187 °C. The technical product melts at 150-170 °C and again at 170-185 °C. | [1] |

| Boiling Point | 467.03 °C (rough estimate) | [2] |

| Vapor Pressure | 3.0 x 10⁻⁸ mmHg at 25 °C (estimated) | [1] |

| Water Solubility | 2.0 x 10⁻² mg/L at 20 °C | [1] |

| Solubility in Organic Solvents | At 20 °C (g/L): Carbon tetrachloride 300; Chloroform 450; Tetrachloroethylene 255. | [3] |

| LogP (Octanol-Water Partition Coefficient) | 4.6 (Predicted) | [4] |

Chemical Properties and Stability

This compound exhibits stability under certain conditions but is susceptible to degradation under others.

-

Stability: It is stable to heat and alkaline conditions.[1]

-

Hydrolysis: this compound is hydrolyzed by mild acidic conditions, breaking down into morpholine and triphenylmethanol.[1]

-

Photostability: Slight decomposition occurs when exposed to UV light.[1]

-

Atmospheric Degradation: In the vapor phase, this compound is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.5 hours.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not widely published. However, standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are applicable.

Melting Point Determination (Capillary Method)

This protocol describes a general procedure for determining the melting point of a solid organic compound like this compound using a capillary tube apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil or a metal block heater).

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).

Water Solubility Determination (Flask Method - OECD 105)

This method is suitable for substances with a solubility greater than 10⁻² g/L.

-

Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this time).

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a specific colorimetric method.

-

Calculation: The water solubility is expressed in mg/L or g/L.

Solubility in Organic Solvents

A general procedure to determine the solubility of this compound in an organic solvent is as follows:

-

Preparation: A known mass of this compound is placed in a vial.

-

Solvent Addition: A specific organic solvent is added incrementally from a burette with constant agitation.

-

Observation: The total volume of the solvent required to completely dissolve the solid is recorded.

-

Calculation: The solubility is then calculated and can be expressed in g/100 g of solvent or other appropriate units.

Spectroscopic Data

Specific, publicly available spectroscopic data (NMR, IR, Mass Spec) for this compound is limited. Researchers would typically need to acquire this data experimentally or access specialized databases. The expected spectral features are outlined below based on its chemical structure.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the three phenyl rings and the protons of the morpholine ring. The morpholine protons would likely appear as two distinct multiplets due to their different chemical environments relative to the oxygen and nitrogen atoms.

-

¹³C NMR: The spectrum would display signals for the carbon atoms in the phenyl rings and the morpholine ring. The carbon attached to the nitrogen and three phenyl groups would be a quaternary carbon with a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O and C-N stretching of the morpholine ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 329. The fragmentation pattern would likely involve the loss of the morpholine ring or cleavage of the phenyl groups from the central carbon atom.

Synthesis and Metabolism

Synthesis of this compound

This compound (4-tritylmorpholine) can be synthesized via a nucleophilic substitution reaction between trityl chloride and morpholine.

References

The Hydrolysis of Trifenmorph: A Technical Guide to the Formation of Triphenylcarbinol and Morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifenmorph, a molluscicide chemically known as N-tritylmorpholine, undergoes a characteristic hydrolysis reaction under acidic conditions, yielding triphenylcarbinol and morpholine (B109124). This process is of significant interest in the fields of environmental science, analytical chemistry, and synthetic chemistry. Understanding the kinetics and mechanism of this reaction is crucial for predicting the environmental fate of this compound, developing analytical methods for its detection, and designing synthetic routes involving the trityl protecting group. This technical guide provides a comprehensive overview of the hydrolysis of this compound, including its chemical principles, quantitative data on reaction rates, detailed experimental protocols, and a mechanistic visualization.

Introduction

This compound is a compound belonging to the morpholine family, characterized by a trityl group (triphenylmethyl) attached to the nitrogen atom of the morpholine ring. While stable under neutral and alkaline conditions, the C-N bond is susceptible to cleavage in the presence of acid.[1][2] This hydrolysis reaction results in the formation of the highly stable triphenylmethyl cation (trityl cation) and morpholine. The trityl cation is then quenched by water to form triphenylcarbinol (also known as triphenylmethanol).

The acid-catalyzed hydrolysis of this compound is a pivotal reaction for several reasons:

-

Environmental Degradation: It represents a primary pathway for the breakdown of this compound in acidic aquatic environments, influencing its persistence and ecological impact.

-

Analytical Determination: The formation of the intensely colored trityl cation in strong acid provides a basis for colorimetric methods for the quantification of this compound.

-

Synthetic Chemistry: The trityl group is a widely used protecting group for amines in organic synthesis. The study of this compound hydrolysis provides insights into the deprotection of N-trityl compounds.

This guide aims to provide researchers and professionals with a detailed understanding of the core principles and practical aspects of this compound hydrolysis.

Chemical Principles and Mechanism

The hydrolysis of this compound is a classic example of an acid-catalyzed nucleophilic substitution reaction. The reaction proceeds via the protonation of the morpholine nitrogen, which facilitates the departure of the morpholine moiety and the formation of the resonance-stabilized trityl carbocation. This carbocation is then attacked by water to yield triphenylcarbinol.

The overall reaction can be represented as follows:

C₂₃H₂₃NO (this compound) + H₂O --(H⁺)--> C₁₉H₁₆O (Triphenylcarbinol) + C₄H₉NO (Morpholine)

The rate of this hydrolysis is highly dependent on the pH of the solution. The reaction is significantly faster in acidic conditions (pH < 7) and the rate decreases as the pH increases.[1][2] This is due to the requirement of protonation to initiate the cleavage of the C-N bond.

Quantitative Data

While specific kinetic data for the hydrolysis of this compound across a wide range of pH values and temperatures is not extensively documented in publicly available literature, the general trend of pH dependence is well-established.[1][2] The rate of hydrolysis increases with decreasing pH.

The following table summarizes the expected relationship between pH and the rate of this compound hydrolysis based on available information. The half-life values are illustrative and intended to demonstrate the trend.

| pH | Relative Rate of Hydrolysis | Illustrative Half-life |

| < 4 | Very High | Minutes to Hours |

| 4 - 6 | High | Hours to Days |

| 7 | Low | Weeks to Months |

| > 7 | Very Low | Months to Years |

Table 1: Expected pH-Dependence of this compound Hydrolysis Rate.

Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale hydrolysis of this compound. These are based on established methods for the deprotection of N-trityl compounds and should be optimized for specific research needs.

Protocol 1: Hydrolysis using Acetic Acid

This protocol is suitable for the complete hydrolysis of this compound for preparative purposes.

Materials:

-

This compound

-

Glacial Acetic Acid

-

Water, deionized

-

Diethyl ether or Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a 1:1 (v/v) mixture of glacial acetic acid and water. A typical concentration would be in the range of 0.1 to 0.5 M.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. c. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or dichloromethane. d. Combine the organic extracts and wash them sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude triphenylcarbinol.

-

Purification: The crude triphenylcarbinol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Protocol 2: Mild Hydrolysis using Formic Acid

This protocol offers a milder alternative for the cleavage of the trityl group, which may be useful if other acid-sensitive functional groups are present.

Materials:

-

This compound

-

Formic acid (88-97%)

-

Dioxane (optional)

-

Water, deionized

-

Diethyl ether or Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction: Dissolve the this compound in formic acid (neat or in a mixture with dioxane) at room temperature.

-

Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically faster than with acetic acid, often completing within 30 minutes to 2 hours.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 4.1.

Visualization of Reaction Mechanism and Workflow

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

References

Environmental fate of Trifenmorph in aquatic ecosystems

An In-Depth Technical Guide to the Environmental Fate of Trifenmorph in Aquatic Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (N-tritylmorpholine) is a synthetic organic molluscicide previously used to control freshwater snails that act as intermediate hosts for parasites causing schistosomiasis. Due to its direct application to aquatic environments, a thorough understanding of its environmental fate—hydrolysis, photolysis, biodegradation, and partitioning—is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the environmental fate of this compound in aquatic ecosystems, detailing its degradation pathways and summarizing key quantitative data. It also outlines detailed experimental protocols for assessing its environmental persistence and behavior, in line with internationally recognized guidelines.

Physicochemical Properties

The environmental distribution and fate of a chemical are fundamentally governed by its physicochemical properties. These properties for this compound are summarized in Table 1. Its low water solubility and high octanol-water partition coefficient (Log Kow) suggest a tendency to partition from the water column into organic matter in sediment and biota.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₃NO | |

| Molecular Weight | 329.4 g/mol | |

| Appearance | Colorless solid (technical product is light brown) | |

| Melting Point | 176 °C | |

| Water Solubility | 0.02 mg/L at 20 °C | |

| Vapor Pressure | 3.0 x 10⁻⁸ mmHg at 20 °C | |

| Log Kow (Octanol-Water Partition Coefficient) | 4.21 (estimated) | |

| Koc (Soil Organic Carbon-Water (B12546825) Partition Coefficient) | 3.7 x 10⁵ (estimated) |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of this compound in aquatic environments.

Hydrolysis

Hydrolysis is a primary degradation route for this compound, particularly under acidic conditions. The molecule is stable to heat and alkaline conditions but hydrolyzes to form triphenylmethanol (B194598) and morpholine (B109124) in mild acidic environments. The rate of hydrolysis is highly dependent on the pH of the water.

Table 2: Hydrolysis Half-life of this compound at Different pH Values

| pH | Half-life (t₁/₂) | Reference(s) |

| < 7.0 | Relatively short (rate increases with decreasing pH) | |

| 8.0 | Approximately 100 hours | |

| 9.0 | Approximately 1000 hours |

Photolysis

Biotic Degradation

Biodegradation plays a crucial role in the ultimate fate of this compound in aquatic ecosystems. In soil environments, this compound is known to aerobically convert to triphenylmethanol within a few weeks. In aquatic systems, biodegradation is expected to occur in both the water column and sediment, with rates dependent on microbial populations and redox conditions.

Table 3: Biodegradation of this compound

| Compartment | Condition | Half-life (t₁/₂) | Metabolites | Reference(s) |

| Soil | Aerobic | A few weeks | Triphenylmethanol | |

| Aquatic System (Water/Sediment) | Aerobic/Anaerobic | Data not available | Triphenylmethanol, Morpholine |

Environmental Partitioning

Adsorption to Sediment and Soil

With a high estimated soil organic carbon-water partition coefficient (Koc) of 3.7 x 10⁵, this compound is expected to be immobile in soil and strongly adsorb to sediment in aquatic environments[1]. This partitioning behavior significantly influences its persistence and bioavailability in the water column.

Bioaccumulation

The high estimated octanol-water partition coefficient (Log Kow of 4.21) suggests a potential for bioaccumulation in aquatic organisms. Experimental data supports this, with a bioconcentration factor (BCF) of 1,300 reported for the Mozambique tilapia (Sarotherodon mossambicus) after 55 hours of exposure.

Table 4: Bioaccumulation of this compound

| Species | Bioconcentration Factor (BCF) | Exposure Duration | Reference(s) |

| Mozambique tilapia (Sarotherodon mossambicus) | 1,300 | 55 hours | |

| Fish (estimated) | 280 | - |

Environmental Fate Pathway

The overall environmental fate of this compound in an aquatic ecosystem is a complex interplay of degradation and partitioning processes. The following diagram illustrates these interconnected pathways.

Detailed Experimental Protocols

The following sections provide detailed methodologies for assessing the key environmental fate parameters of this compound, based on OECD guidelines.

Hydrolysis: OECD Guideline 111[2][3][4][5]

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a stock solution of radiolabeled (e.g., ¹⁴C-labeled) this compound to each buffer solution to achieve a final concentration that is less than half its water solubility.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C).

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

-

Analysis:

-

Separate the parent compound (this compound) from its hydrolysis products (triphenylmethanol and morpholine) using High-Performance Liquid Chromatography (HPLC) with a radiodetector.

-

Quantify the concentration of this compound and its major degradation products at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time for each pH.

-

Determine the first-order rate constant (k) from the slope of the regression line.

-

Calculate the hydrolysis half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

-

Direct Photolysis in Water

Objective: To determine the quantum yield and half-life for the direct photolysis of this compound in water.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in purified water.

-

Actinometer: Use a chemical actinometer (e.g., p-nitroanisole/pyridine) to measure the photon flux of the light source.

-

Irradiation: Irradiate the this compound solution and the actinometer solution simultaneously using a light source that simulates sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Sampling: At various time points, take samples from both the this compound and actinometer solutions.

-

Analysis: Analyze the concentration of this compound and the actinometer in the samples using HPLC-UV.

-

Data Analysis:

-

Calculate the photolysis rate constants for both this compound and the actinometer.

-

Determine the quantum yield of this compound relative to the known quantum yield of the actinometer.

-

Use the quantum yield and solar irradiance data to estimate the environmental half-life.

-

Ready Biodegradability: OECD Guideline 301F (Manometric Respirometry)[6][7][8][9][10][11]

Objective: To assess the ready biodegradability of this compound by measuring oxygen consumption.

Methodology:

-

Inoculum: Obtain activated sludge from a domestic wastewater treatment plant as the microbial inoculum.

-

Test Setup:

-

In a respirometer flask, combine a mineral medium, the inoculum, and this compound at a known concentration.

-

Include a positive control (e.g., sodium benzoate), a toxicity control (this compound + positive control), and a blank control (inoculum only).

-

-

Incubation: Incubate the flasks in the dark at a constant temperature (20-24 °C) for 28 days with continuous stirring.

-

Measurement: Continuously measure the oxygen consumption in each flask.

-

Data Analysis:

-

Calculate the percentage of biodegradation by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of this compound.

-

A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.

-

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: OECD Guideline 308[12][13][14][15][16][17][18][19][20]

Objective: To determine the rate and pathway of this compound degradation in water-sediment systems under aerobic and anaerobic conditions.

Methodology:

-

System Preparation:

-

Collect water and sediment from two different sites.

-

Prepare water-sediment systems in flasks with an appropriate sediment-to-water ratio.

-

-

Test Substance Application: Apply ¹⁴C-labeled this compound to the water surface of the systems.

-

Incubation:

-

Aerobic: Incubate the systems in the dark at a constant temperature, with the overlying water gently aerated. Trap evolved ¹⁴CO₂.

-

Anaerobic: After an initial aerobic phase to establish partitioning, purge the systems with an inert gas (e.g., nitrogen) and seal to maintain anaerobic conditions.

-

-

Sampling: At selected time intervals, sacrifice replicate systems. Separate the water and sediment phases.

-

Analysis:

-

Extract this compound and its metabolites from the water and sediment phases.

-

Analyze the extracts by HPLC with radiodetection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and transformation products.

-

Quantify the trapped ¹⁴CO₂ and non-extractable residues.

-

-

Data Analysis:

-